Cas no 2034232-19-2 (3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide)

3,3,3-Trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide is a fluorinated sulfonamide derivative featuring a furan-pyridine hybrid scaffold. Its structure combines a trifluoropropyl sulfonamide moiety with a heteroaromatic system, offering potential utility in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan-pyridine core may contribute to binding interactions in biological targets. This compound is of interest for applications in inhibitor design, given its sulfonamide functionality, which is often employed in enzyme modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for exploratory studies in drug discovery and chemical biology.
3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide structure
2034232-19-2 structure
Product name:3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide
CAS No:2034232-19-2
MF:C13H13F3N2O3S
MW:334.314132452011
CID:6036209
PubChem ID:119105287

3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide
    • 3,3,3-trifluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]propane-1-sulfonamide
    • F6560-7907
    • 2034232-19-2
    • 3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
    • AKOS026699120
    • 3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
    • Inchi: 1S/C13H13F3N2O3S/c14-13(15,16)4-6-22(19,20)18-8-10-1-2-12(17-7-10)11-3-5-21-9-11/h1-3,5,7,9,18H,4,6,8H2
    • InChI Key: WUTVBDFSILINKI-UHFFFAOYSA-N
    • SMILES: S(CCC(F)(F)F)(NCC1C=NC(C2=COC=C2)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 334.05989794g/mol
  • Monoisotopic Mass: 334.05989794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6Ų
  • XLogP3: 2

3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-7907-2μmol
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6560-7907-15mg
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
15mg
$89.0 2023-09-08
Life Chemicals
F6560-7907-5μmol
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-7907-50mg
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
50mg
$160.0 2023-09-08
Life Chemicals
F6560-7907-5mg
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
5mg
$69.0 2023-09-08
Life Chemicals
F6560-7907-1mg
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
1mg
$54.0 2023-09-08
Life Chemicals
F6560-7907-20mg
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
20mg
$99.0 2023-09-08
Life Chemicals
F6560-7907-40mg
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
40mg
$140.0 2023-09-08
Life Chemicals
F6560-7907-10μmol
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-7907-20μmol
3,3,3-trifluoro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
2034232-19-2
20μmol
$79.0 2023-09-08

Additional information on 3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide

Introduction to 3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide (CAS No. 2034232-19-2)

3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No. 2034232-19-2), is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly its trifluoromethyl group and the unique pyridine-furan hybrid scaffold, contribute to its distinct chemical properties and potential therapeutic applications.

The presence of the trifluoromethyl group (CF₃) is a key structural determinant that influences the compound's metabolic stability, lipophilicity, and interaction with biological targets. Trifluoromethyl groups are frequently incorporated into drug molecules to enhance their pharmacokinetic profiles, improve binding affinity, and extend their half-life in vivo. In the context of 3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide, this moiety likely plays a crucial role in modulating its biological activity and ensuring its efficacy as a potential therapeutic agent.

The furan ring in the molecule is another significant feature that contributes to its complexity and functionality. Furan derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The integration of a furan moiety with a pyridine ring creates a hybrid structure that may exhibit novel interactions with biological targets, making it an attractive scaffold for drug discovery. The 6-(furan-3-yl)pyridin-3-ylmethyl substituent specifically suggests a conjugated system that could enhance the compound's solubility and bioavailability while maintaining strong binding interactions with proteins.

The sulfonamide functional group (SO₂NH₂) is a well-documented pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds and interact with various biological targets. In 3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide, the sulfonamide group is linked to a propane backbone, which provides additional conformational flexibility and may influence the compound's binding affinity and selectivity. This structural motif has been explored in numerous drug candidates targeting diseases such as cancer, infectious diseases, and inflammatory disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. The combination of experimental techniques like X-ray crystallography and computational methods has provided valuable insights into how 3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide interacts with its intended biological targets. These studies have highlighted the potential of this compound as a lead molecule for further optimization towards therapeutic applications.

In the realm of drug discovery, the development of novel sulfonamides continues to be an active area of research due to their versatility and efficacy. The unique structural features of CAS No. 2034232-19-2 make it a promising candidate for further investigation in various therapeutic areas. Researchers are particularly interested in exploring its potential as an inhibitor of enzymes involved in cancer progression or as an antagonist of receptors implicated in inflammatory diseases.

The synthesis of 3,3,3-trifluoro-N-{6-(furan-3-yl)pyridin-3-ylmethyl}propane-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the molecule necessitates specialized synthetic methodologies to achieve regioselectivity and minimize side reactions. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules with greater efficiency, which has been instrumental in developing drugs like this one.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. For instance, sulfonamides have been shown to interact with bacterial dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate metabolism. Similarly, pyridine-furan hybrids have been explored as inhibitors of protein kinases involved in cancer signaling pathways.

The potential applications of CAS No. 2034232-19-2 extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a tool compound for studying enzyme mechanisms and protein-ligand interactions. The growing interest in fluorinated compounds due to their enhanced metabolic stability has further fueled research into derivatives like this one.

As our understanding of molecular interactions continues to evolve, compounds like strong> CAS No 2034232 19 2 will play an increasingly important role in drug development efforts worldwide. The integration of cutting-edge synthetic methodologies with advanced computational techniques will be essential for unlocking their full potential as therapeutic agents or research tools.

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